![molecular formula C14H12N3NaO3 B158726 Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate CAS No. 10142-37-7](/img/structure/B158726.png)

Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

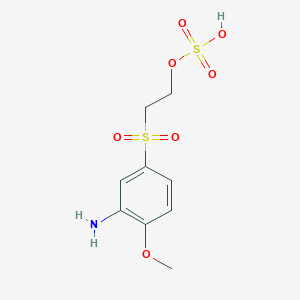

Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate, also known as Orange G, is a synthetic dye that belongs to the azo dye family. It has a bright orange color and is widely used in various industries, including food, cosmetics, and textiles.

Mecanismo De Acción

The mechanism of action of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is based on its ability to bind to nucleic acids, particularly DNA. The dye has a high affinity for the phosphate groups of DNA and RNA, and it stains these molecules by intercalating between the base pairs. This results in a visible color change that allows for easy visualization of the stained structures.

Biochemical and Physiological Effects:

This compound has no known biochemical or physiological effects on living organisms. It is not metabolized by the body and is excreted unchanged in the urine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is its high selectivity for nucleic acids. This makes it a valuable tool for researchers studying DNA and RNA. Additionally, the dye is relatively inexpensive and easy to use.

One limitation of this compound is its potential toxicity. The dye has been shown to be mutagenic and carcinogenic in some studies, although the relevance of these findings to human health is unclear. Additionally, the dye can interfere with some biochemical assays, leading to inaccurate results.

Direcciones Futuras

The future directions for research on Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate include developing new staining techniques that minimize its potential toxicity and investigating its potential as a therapeutic agent. Additionally, researchers are exploring the use of this dye in new applications, such as in the development of biosensors and in the imaging of live cells.

Métodos De Síntesis

Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is synthesized by coupling 4-amino-3-methoxyaniline with 3-nitrobenzenediazonium salt, followed by reduction of the resulting diazo compound with sodium sulfite. The final product is obtained by treating the resulting intermediate with sodium hydroxide.

Aplicaciones Científicas De Investigación

Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate is widely used in scientific research as a staining agent for biological samples. It is commonly used in histology and cytology to stain cell nuclei and other cellular structures. It is also used in microbiology to differentiate between different types of bacteria and fungi. Additionally, it is used in immunohistochemistry to detect specific proteins in tissues.

Propiedades

Número CAS |

10142-37-7 |

|---|---|

Fórmula molecular |

C14H12N3NaO3 |

Peso molecular |

293.25 g/mol |

Nombre IUPAC |

sodium;3-[(4-amino-3-methoxyphenyl)diazenyl]benzoate |

InChI |

InChI=1S/C14H13N3O3.Na/c1-20-13-8-11(5-6-12(13)15)17-16-10-4-2-3-9(7-10)14(18)19;/h2-8H,15H2,1H3,(H,18,19);/q;+1/p-1 |

Clave InChI |

AJDMQIQLQVJZFF-UHFFFAOYSA-M |

SMILES isomérico |

COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+] |

SMILES |

COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+] |

SMILES canónico |

COC1=C(C=CC(=C1)N=NC2=CC=CC(=C2)C(=O)[O-])N.[Na+] |

Otros números CAS |

10142-37-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B158643.png)

![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)